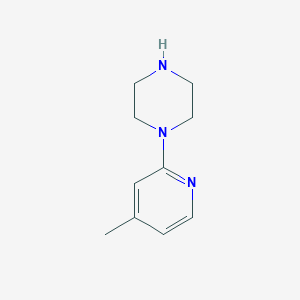

1-(4-Methylpyridin-2-yl)piperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylpyridin-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-9-2-3-12-10(8-9)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFBRKSGGMODDHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375002 | |

| Record name | 1-(4-methylpyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34803-67-3 | |

| Record name | 1-(4-Methyl-2-pyridinyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34803-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-methylpyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methylpyridin-2-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(4-Methylpyridin-2-yl)piperazine physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-(4-Methylpyridin-2-yl)piperazine, a heterocyclic compound of interest in medicinal chemistry and neuroscience research. The information is compiled for use by researchers, scientists, and drug development professionals, with a focus on structured data, experimental context, and analytical characterization.

Core Physical and Chemical Properties

This compound is a substituted arylpiperazine. Arylpiperazines are a significant class of compounds in pharmacology, known for their interactions with various neurotransmitter receptors.[1] This particular compound is noted in chemical literature as an analog with selectivity for the Dopamine D4 receptor, which plays a role in central nervous system (CNS) pathologies.[2]

Data Summary

The following table summarizes the key physical and chemical identifiers and properties for this compound. Note that some properties are computationally predicted and should be confirmed with experimental data.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | 4-Methyl-2-(piperazin-1-yl)pyridine, 1-(4-Methyl-2-pyridinyl)piperazine | [3] |

| CAS Number | 34803-67-3 | [2][4] |

| Molecular Formula | C₁₀H₁₅N₃ | [4] |

| Molecular Weight | 177.25 g/mol | [4] |

| Exact Mass | 177.12660 g/mol | [3] |

| Purity | Typically available at ≥95% | [4] |

| XLogP3-AA (Predicted) | 1.2 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Rotatable Bond Count | 1 | [5] |

Note: Experimental data for properties such as melting point, boiling point, and pKa were not available in the cited literature. These values should be determined empirically.

Synthesis and Purification Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, its structure as a heteroarylpiperazine suggests a synthesis route based on well-established methods for this class of compounds. A common and effective method is the nucleophilic aromatic substitution (SₙAr) reaction.

General Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is a generalized procedure for the synthesis of N-arylpiperazines and can be adapted for the target compound.[6][7]

Reactants:

-

2-Chloro-4-methylpyridine (or 2-bromo-4-methylpyridine)

-

Piperazine (typically used in excess)

-

A suitable base (e.g., K₂CO₃, Na₂CO₃, or a tertiary amine like triethylamine)

-

A high-boiling point solvent (e.g., acetonitrile, DMF, or DMSO)

Procedure:

-

Reaction Setup: A stirred mixture of the appropriate 2-halopyridine, an excess of piperazine, and a base is prepared in a suitable solvent (e.g., acetonitrile).[6]

-

Reaction Conditions: The mixture is heated to reflux and maintained at this temperature for several hours (typically overnight) to ensure the reaction goes to completion.[6] The progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the solvent is removed under reduced pressure (e.g., rotary evaporation).

-

Purification: The resulting residue is dissolved in a suitable organic solvent (like dichloromethane) and washed with water and brine to remove inorganic salts and excess piperazine.[1] The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated.[1]

-

Final Product Isolation: The crude product can be further purified by column chromatography or recrystallization from an appropriate solvent system to yield the final, pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of an arylpiperazine via nucleophilic aromatic substitution.

Caption: General workflow for arylpiperazine synthesis.

Analytical and Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. The following sections describe the expected spectral characteristics based on its chemical structure and data from analogous compounds.

Mass Spectrometry (MS)

Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry can be used for the analysis of this compound. The molecular ion [M]⁺• (in EI) or the protonated molecule [M+H]⁺ (in ESI) would be expected at an m/z corresponding to its molecular weight (177.25).

The fragmentation of arylpiperazines is well-characterized. Key fragmentation pathways involve the cleavage of bonds within the piperazine ring and the bond connecting the piperazine ring to the pyridine moiety.[8][9]

Expected Fragmentation Pattern:

-

Initial Ion: Protonated molecule [C₁₀H₁₆N₃]⁺ at m/z ≈ 178.

-

Primary Fragmentation: Cleavage of the piperazine ring is a common pathway for this class of compounds. This can lead to the formation of characteristic fragment ions.[8]

-

Key Fragments: Loss of parts of the piperazine ring can result in fragments with m/z values such as 119, 70, and 56, which are common for phenylpiperazines.[8] The bond between the pyridine ring and the piperazine nitrogen is also susceptible to cleavage.

Mass Spectrometry Fragmentation Diagram

Caption: Predicted fragmentation pathways in Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the methyl group, and the piperazine ring.

-

Pyridine Protons: Aromatic protons on the substituted pyridine ring would appear in the downfield region (typically δ 6.5-8.5 ppm).

-

Piperazine Protons: The eight protons on the piperazine ring would likely appear as multiplets in the upfield region (typically δ 2.5-3.5 ppm). The protons closer to the pyridine ring may be shifted further downfield.

-

Methyl Protons: The methyl group protons (CH₃) would appear as a sharp singlet in the upfield region (typically δ 2.0-2.5 ppm).

-

NH Proton: The N-H proton of the piperazine ring will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would show 10 distinct signals corresponding to each carbon atom in the unique chemical environments of the molecule. Aromatic carbons would be in the δ 110-160 ppm range, while the aliphatic carbons of the piperazine ring and the methyl group would be in the upfield δ 20-60 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

-

N-H Stretch: A characteristic stretching vibration for the secondary amine (N-H) in the piperazine ring is expected in the region of 3250-3500 cm⁻¹.[10]

-

C-H Stretch: Aromatic C-H stretching bands will appear just above 3000 cm⁻¹, while aliphatic C-H stretching bands (from the piperazine and methyl groups) will appear just below 3000 cm⁻¹.

-

C=C and C=N Stretch: Aromatic ring stretching vibrations for the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

-

C-N Stretch: The C-N stretching vibrations of the aliphatic and aromatic amines will be present in the 1000-1350 cm⁻¹ region.

Biological Activity and Applications

This compound is classified as an arylpiperazine, a structural motif found in numerous centrally acting drugs, including antidepressants and antipsychotics.[11] Specifically, this compound has been identified as a potential selective ligand for the dopamine D4 receptor.[2] This suggests its utility as a research tool for studying D4 receptor pharmacology and its potential as a scaffold for developing novel therapeutics targeting CNS disorders where D4 receptor modulation is implicated.

Logical Relationship: Receptor Antagonism

Caption: Role as a Dopamine D4 receptor antagonist.

References

- 1. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-(4-METHYL-PYRIDIN-2-YL)-PIPERAZINE | 34803-67-3 [chemicalbook.com]

- 3. This compound | C10H15N3 | CID 2760058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. 1-(4-Methylpyridin-1-ium-2-yl)piperazin-4-ium | C10H17N3+2 | CID 7016842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Piperazine synthesis [organic-chemistry.org]

- 8. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]

An In-depth Technical Guide to 1-(4-Methylpyridin-2-yl)piperazine (CAS Number: 34803-67-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methylpyridin-2-yl)piperazine is a heterocyclic compound featuring a piperazine ring linked to a 4-methylpyridine moiety. As a member of the arylpiperazine class, it holds potential for investigation in drug discovery and development, particularly in the area of neuroscience. Arylpiperazine derivatives are known to interact with various G-protein coupled receptors (GPCRs), exhibiting a wide range of pharmacological activities. This technical guide provides a comprehensive overview of the known properties, proposed experimental protocols, and potential biological significance of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It should be noted that while some data is experimentally derived, other values are computed predictions and should be considered as such.

| Property | Value | Source |

| CAS Number | 34803-67-3 | Commercial Suppliers[1] |

| Molecular Formula | C₁₀H₁₅N₃ | Commercial Suppliers[1] |

| Molecular Weight | 177.25 g/mol | Commercial Suppliers[1] |

| Physical Form | Solid (at 20°C) | Vendor Information |

| Boiling Point | 106-109°C | Vendor Information |

| Melting Point | Not experimentally determined. | - |

| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, methanol).[2][3] | Inferred from piperazine and N-methylpiperazine solubility. |

| pKa | Not experimentally determined for this specific compound. Piperazine has two pKa values of approximately 5.35 and 9.73.[4][5] | Based on parent compound data. |

| LogP (XLogP3) | 1.2 | Computed by PubChem[6] |

Synthesis and Characterization

Proposed Synthesis Protocol

A plausible synthetic route to this compound involves the nucleophilic aromatic substitution of a suitable pyridine derivative with piperazine. A detailed experimental protocol based on general methods for arylpiperazine synthesis is provided below.[7][8][9]

Reaction:

2-Chloro-4-methylpyridine + Piperazine → this compound

Materials:

-

2-Chloro-4-methylpyridine

-

Piperazine (anhydrous)

-

High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

Base (e.g., Potassium carbonate or Triethylamine)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent (e.g., Dichloromethane/Methanol mixture)

Procedure:

-

To a round-bottom flask, add 2-chloro-4-methylpyridine (1.0 eq) and a high-boiling point solvent.

-

Add an excess of anhydrous piperazine (e.g., 3.0 eq) and a base (e.g., 2.0 eq).

-

Heat the reaction mixture to a high temperature (e.g., 120-150°C) and stir for several hours (monitor by TLC or LC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with dichloromethane.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system to afford the pure this compound.

Synthesis Workflow Diagram:

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

A reversed-phase HPLC method can be developed for purity assessment.[10][11][12][13][14][15]

Proposed HPLC Conditions:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | 5-95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) |

GC-MS can be used for identification and to detect volatile impurities.[16][17][18][19][20]

Proposed GC-MS Conditions:

| Parameter | Condition |

| Column | DB-5ms (or equivalent, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium (1 mL/min) |

| Inlet Temperature | 250°C |

| Oven Program | 60°C (2 min), then ramp to 280°C at 10°C/min, hold for 5 min |

| Ion Source Temp. | 230°C |

| Mass Range | m/z 40-500 |

¹H and ¹³C NMR are essential for structural elucidation. Predicted chemical shifts based on the structure are as follows:

-

¹H NMR: Protons on the pyridine ring are expected in the aromatic region (δ 7.0-8.5 ppm). The methyl group on the pyridine ring would appear as a singlet around δ 2.3-2.5 ppm. The piperazine protons would be in the aliphatic region (δ 2.5-4.0 ppm).[6][21][22][23][24][25]

-

¹³C NMR: Aromatic carbons of the pyridine ring would be in the range of δ 110-160 ppm. The methyl carbon would be around δ 20 ppm. The piperazine carbons would appear in the range of δ 40-60 ppm.[3][6][26][27][28]

NMR Analysis Workflow Diagram:

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, its structural similarity to other arylpiperazines suggests potential activity at dopamine and serotonin receptors. Some literature hints at it being a selective dopamine D4 receptor analog.[26] Dopamine D4 receptors are Gαi/o-coupled GPCRs, and their antagonism typically leads to an increase in intracellular cyclic AMP (cAMP) levels by relieving the inhibition of adenylyl cyclase.[27]

Proposed Experimental Protocols for Biological Evaluation

This assay determines the affinity of the compound for the dopamine D4 receptor.[1][11][17][21][29]

Protocol Outline:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D4 receptor.

-

Binding Reaction: Incubate the cell membranes with a known radioligand for the D4 receptor (e.g., [³H]-Spiperone) and varying concentrations of this compound.

-

Separation: Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

-

Detection: Quantify the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Determine the Ki (inhibitory constant) value by analyzing the competition binding data.

This assay measures the functional consequence of receptor binding, specifically the modulation of cAMP levels.[2][4][16][19][25][27][30][31][32]

Protocol Outline:

-

Cell Culture: Culture a cell line expressing the dopamine D4 receptor.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.

-

Stimulation: Stimulate the cells with a D4 receptor agonist (e.g., quinpirole) in the presence of an adenylyl cyclase activator (e.g., forskolin).

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Detection: Quantify the cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).

-

Data Analysis: Determine the IC₅₀ value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced response.

Proposed Signaling Pathway and Assay Logic:

Safety and Handling

GHS Hazard Classification (Predicted):

-

Pictograms:

-

Corrosion (for skin and eye damage)

-

Health Hazard (for respiratory sensitization and potential reproductive toxicity)

-

Exclamation Mark (for skin sensitization and irritation)

-

-

Signal Word: Danger

-

Hazard Statements (Anticipated):

-

Causes severe skin burns and eye damage.

-

May cause an allergic skin reaction.

-

May cause allergy or asthma symptoms or breathing difficulties if inhaled.

-

Suspected of damaging fertility or the unborn child.

-

Handling Precautions:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including:

-

Chemical-resistant gloves (e.g., nitrile)

-

Safety goggles or a face shield

-

A lab coat

-

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

First Aid Measures:

-

In case of skin contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound is a compound of interest for further investigation, particularly within the realm of neuropharmacology. This technical guide provides a foundational understanding of its properties and outlines key experimental protocols for its synthesis, characterization, and biological evaluation. Researchers and drug development professionals are encouraged to use this information as a starting point for their studies, while always adhering to strict safety protocols. Further experimental validation of the predicted properties and biological activities is crucial to fully elucidate the therapeutic potential of this molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. bio-protocol.org [bio-protocol.org]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 5. fishersci.com [fishersci.com]

- 6. web.pdx.edu [web.pdx.edu]

- 7. Piperazine synthesis [organic-chemistry.org]

- 8. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. revroum.lew.ro [revroum.lew.ro]

- 13. rjptonline.org [rjptonline.org]

- 14. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. Differentiation of the 1-(methylenedioxyphenyl)-2-piperazinopropanes and 1-(methoxyphenyl)-2-piperazinopropanones by GC-IRD and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. D4 Dopamine Receptor High Resolution Structures Enable the Discovery of Selective Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 4-Methylpiperidine(626-58-4) 1H NMR spectrum [chemicalbook.com]

- 23. researchgate.net [researchgate.net]

- 24. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 25. spectrabase.com [spectrabase.com]

- 26. compoundchem.com [compoundchem.com]

- 27. 1-Methylpiperazine(109-01-3) 13C NMR spectrum [chemicalbook.com]

- 28. Piperazine(110-85-0) 13C NMR [m.chemicalbook.com]

- 29. pubs.acs.org [pubs.acs.org]

- 30. benchchem.com [benchchem.com]

- 31. resources.revvity.com [resources.revvity.com]

- 32. mmbio.byu.edu [mmbio.byu.edu]

- 33. fishersci.com [fishersci.com]

- 34. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Molecular Structure of 1-(4-Methylpyridin-2-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 1-(4-Methylpyridin-2-yl)piperazine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document collates available data on its chemical and physical properties, offers insights into its structural characteristics through analogy with related compounds, and presents standardized experimental protocols for its synthesis and analysis. While specific experimental data for this compound is not extensively available in public literature, this guide leverages data from closely related piperazine and pyridine derivatives to provide a robust predictive framework for its molecular behavior. The guide includes detailed methodologies for spectroscopic analysis and visualizations of its structure and potential synthetic pathways, serving as a vital resource for researchers engaged in the design and development of novel therapeutics targeting central nervous system disorders and other pathologies.

Introduction

This compound (CAS No. 34803-67-3) belongs to the broad class of piperazine derivatives, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds.[1] The unique structural features of the piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, confer favorable pharmacokinetic properties, including good aqueous solubility and the ability to cross the blood-brain barrier. The linkage of this versatile scaffold to a 4-methylpyridine moiety suggests potential interactions with various biological targets, particularly G-protein coupled receptors (GPCRs). Notably, some piperazine analogs are recognized as selective antagonists for dopamine D4 receptors, which play a crucial role in the pathophysiology of central nervous system (CNS) disorders.[2] This guide aims to provide a detailed understanding of the molecular architecture of this compound to facilitate further research and drug discovery efforts.

Molecular Structure and Properties

The molecular structure of this compound consists of a piperazine ring attached to the 2-position of a 4-methylpyridine ring.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C10H15N3 | [3][4] |

| Molecular Weight | 177.25 g/mol | [4] |

| CAS Number | 34803-67-3 | [2][4] |

| IUPAC Name | This compound | [3] |

Conformational Analysis

While a definitive crystal structure for this compound is not publicly available, X-ray diffraction studies of closely related compounds, such as 4-(pyrimidin-2-yl)piperazin-1-ium salts, have shown that the piperazine ring predominantly adopts a stable chair conformation . This conformation minimizes steric strain and is the most energetically favorable arrangement for the six-membered ring. The substituent at the N1 position (the 4-methylpyridin-2-yl group) and the hydrogen atom at the N4 position are expected to occupy equatorial positions to reduce steric hindrance.

Caption: Predicted chair conformation of the piperazine ring.

Experimental Protocols

Synthesis

A plausible synthetic route for this compound involves the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-4-methylpyridine and piperazine.

Caption: A plausible synthetic route for the target compound.

General Protocol:

-

Reaction Setup: To a solution of piperazine (excess) in a suitable high-boiling point solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base (e.g., potassium carbonate).

-

Addition of Reactant: Add 2-chloro-4-methylpyridine dropwise to the reaction mixture at room temperature.

-

Reaction: Heat the mixture to an elevated temperature (e.g., 100-150 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis

The following are generalized protocols for acquiring spectroscopic data, based on common practices for similar heterocyclic compounds.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.

-

¹H NMR Spectroscopy:

-

Spectrometer: 400 MHz or higher.

-

Parameters: Standard pulse program, spectral width of ~12 ppm, acquisition time of ~3 seconds, relaxation delay of 2 seconds, and 16-32 scans.

-

-

¹³C NMR Spectroscopy:

-

Spectrometer: 100 MHz or higher.

-

Parameters: Proton-decoupled pulse program, spectral width of ~200 ppm, acquisition time of ~1.5 seconds, relaxation delay of 5 seconds, and 1024 or more scans.

-

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film on a salt plate.

-

Spectrometer: Acquire the spectrum in the range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry (MS)

-

Technique: Electrospray ionization (ESI) is a suitable method.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the mass spectrometer.

-

Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Spectroscopic Data (Predictive Analysis)

While experimental spectra for this compound are not available in the reviewed literature, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity |

| Pyridine-H (aromatic) | 6.5 - 8.0 | m |

| Piperazine-H (N-CH₂) | 3.5 - 3.8 | t |

| Piperazine-H (N-CH₂) | 2.8 - 3.1 | t |

| Methyl-H (CH₃) | 2.2 - 2.4 | s |

| Piperazine-NH | 1.5 - 2.5 | br s |

¹³C NMR Spectroscopy (Predicted)

| Carbons | Chemical Shift (δ, ppm) (Predicted) |

| Pyridine-C (aromatic) | 110 - 160 |

| Piperazine-C (N-CH₂) | 45 - 55 |

| Methyl-C (CH₃) | ~20 |

FT-IR Spectroscopy (Predicted)

| Functional Group | Wavenumber (cm⁻¹) (Predicted) |

| N-H stretch (piperazine) | 3200 - 3400 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2800 - 3000 |

| C=N, C=C stretch (aromatic) | 1400 - 1600 |

| C-N stretch | 1100 - 1300 |

Mass Spectrometry (Predicted)

The ESI mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 178.13. Fragmentation patterns would likely involve cleavage of the piperazine ring and the bond connecting the two ring systems.

Biological Activity and Signaling Pathways

Piperazine derivatives are known to interact with a variety of biological targets, particularly within the central nervous system. The structural motif of an aryl group linked to a piperazine ring is a common feature in many CNS-active drugs.

Caption: Potential biological targets of arylpiperazine compounds.

While specific signaling pathways for this compound have not been elucidated, its structural similarity to known D4 receptor antagonists suggests it may modulate downstream signaling cascades involving adenylyl cyclase and cyclic AMP (cAMP). Further research is required to confirm its specific biological targets and mechanism of action.

Conclusion

This compound is a molecule with significant potential for further investigation in the field of drug discovery. This technical guide has provided a comprehensive overview of its known and predicted molecular characteristics. While a lack of specific experimental data necessitates a predictive approach for some aspects of its structure and spectroscopy, the information presented herein, based on well-established principles and data from analogous compounds, provides a solid foundation for future research. The detailed protocols and structural insights are intended to empower researchers to synthesize, characterize, and evaluate the biological activity of this promising compound. Further experimental validation of the predicted data is a crucial next step in fully elucidating the therapeutic potential of this compound.

References

Unveiling the Putative Mechanism of Action of 1-(4-Methylpyridin-2-yl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the predicted mechanism of action of 1-(4-Methylpyridin-2-yl)piperazine, a novel arylpiperazine derivative. In the absence of direct pharmacological studies on this specific compound, this document leverages a data-driven approach based on its strong structural analogy to the atypical antidepressant Mirtazapine, a known Noradrenergic and Specific Serotonergic Antidepressant (NaSSA). This guide synthesizes available data on Mirtazapine and other relevant arylpiperazine analogues to propose a likely pharmacological profile for this compound. It is hypothesized that this compound functions as an antagonist at multiple neurotransmitter receptors, leading to an enhancement of central noradrenergic and serotonergic activity. This document provides a comprehensive overview of the predicted receptor binding affinities, the subsequent signaling pathways, and detailed experimental protocols for the validation of these hypotheses.

Introduction

This compound belongs to the arylpiperazine class of compounds, a scaffold known for its diverse pharmacological activities, particularly within the central nervous system (CNS).[1] Many clinically significant drugs, including antipsychotics, antidepressants, and anxiolytics, feature the arylpiperazine moiety, which commonly confers affinity for a range of aminergic G-protein coupled receptors (GPCRs), most notably serotonin (5-HT) and dopamine (D) receptors.[2]

The chemical structure of this compound is characterized by a piperazine ring linked to a 4-methylpyridine group. This configuration bears a striking resemblance to the core structure of Mirtazapine, a tetracyclic antidepressant with a well-characterized and unique mechanism of action.[3] This structural similarity forms the basis for the predicted pharmacological profile presented in this guide. It is proposed that this compound, like Mirtazapine, functions as a Noradrenergic and Specific Serotonergic Antidepressant (NaSSA).

Predicted Mechanism of Action

The central hypothesis is that this compound enhances both noradrenergic and serotonergic neurotransmission through a multi-receptor antagonist action. This is distinct from the mechanism of selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs).

The predicted primary mechanisms are:

-

Antagonism of Presynaptic α2-Adrenergic Autoreceptors: Blockade of these inhibitory autoreceptors on noradrenergic neurons is expected to disinhibit these neurons, leading to an increased release of norepinephrine (NE).

-

Antagonism of Presynaptic α2-Adrenergic Heteroreceptors: These receptors are located on serotonergic nerve terminals. Their blockade by this compound is predicted to increase the firing rate of serotonergic neurons in the raphe nucleus, thereby enhancing the release of serotonin (5-HT).[3]

-

Antagonism of Postsynaptic 5-HT2 and 5-HT3 Receptors: By blocking 5-HT2A and 5-HT2C receptors, the compound is expected to mitigate certain side effects associated with broad-spectrum serotonin enhancement, such as anxiety, insomnia, and sexual dysfunction.[3] Antagonism at 5-HT3 receptors is known to have anti-emetic effects. The enhanced serotonin release, coupled with the blockade of these specific postsynaptic receptors, would preferentially stimulate 5-HT1A receptors, which is associated with anxiolytic and antidepressant effects.

Predicted Receptor Binding Profile and Comparative Quantitative Data

Due to the lack of direct binding studies for this compound, this section presents the known receptor binding affinities of its closest structural analogue, Mirtazapine, along with data for other relevant arylpiperazine derivatives to provide a comparative context. The binding affinity is typically expressed as the inhibition constant (Ki), with lower values indicating higher affinity.

| Receptor | Mirtazapine Ki (nM) [3] | Compound 1h Ki (nM) [4] | Compound (S)-9 Ki (nM) [5] | Compound 6a Ki (nM) [6] |

| 5-HT1A | High (indirect agonist) | 31.7 | 4.1 | 199 |

| 5-HT2A | 30 | > 1000 | - | - |

| 5-HT2C | 32 | - | - | - |

| 5-HT3 | High affinity | - | - | - |

| α1-Adrenergic | Moderate affinity | > 1000 | > 1000 | - |

| α2-Adrenergic | 20 | > 1000 | - | - |

| Dopamine D2 | > 10,000 | > 10,000 | - | - |

| Histamine H1 | 1.6 | - | - | - |

Note: Compound 1h is 2-[[4-(o-methoxyphenyl)piperazin-1-yl] methyl]-1,3-dioxoperhydroimidazo [1,5-alpha]pyridine. Compound (S)-9 is (S)-2-[[4-(naphth-1-yl)piperazin-1-yl]methyl]-1,4-dioxoperhydropyrrolo[1,2-a]pyrazine. Compound 6a is a 4-thiophene-3-yl-benzamide N-phenylpiperazine derivative. A dash (-) indicates data not available.

Predicted Signaling Pathways

Based on the proposed mechanism of action, the following signaling pathways are predicted to be modulated by this compound.

Enhancement of Noradrenergic and Serotonergic Release

The primary action is predicted to be the blockade of inhibitory α2-adrenergic receptors on both noradrenergic and serotonergic neurons.

Caption: Predicted mechanism of enhanced neurotransmitter release.

Postsynaptic Serotonergic Receptor Modulation

The increased synaptic serotonin is predicted to preferentially act on 5-HT1A receptors due to the blockade of 5-HT2A/C and 5-HT3 receptors.

Caption: Predicted postsynaptic serotonergic receptor interactions.

Experimental Protocols

The following are detailed methodologies for key experiments required to validate the predicted mechanism of action of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the compound for various receptors.

Objective: To quantify the affinity of this compound for α2-adrenergic, 5-HT2A, 5-HT2C, 5-HT3, and H1 receptors.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells).

-

Radioligand specific for the receptor (e.g., [3H]Rauwolscine for α2, [3H]Ketanserin for 5-HT2A).

-

Test compound: this compound.

-

Non-specific binding control (a high concentration of a known unlabeled ligand).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Cell harvester.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the cell membrane preparation, the specific radioligand at a concentration near its Kd, and either buffer (for total binding), the unlabeled non-specific control, or the test compound at various concentrations.

-

Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay.

Functional cAMP Assay

This assay determines whether the compound acts as an agonist, antagonist, or inverse agonist at a specific GPCR.

Objective: To assess the functional activity of this compound at Gαi-coupled receptors like α2-adrenergic and 5-HT1A receptors.

Materials:

-

HEK293 cells stably expressing the receptor of interest and a cAMP biosensor (e.g., GloSensor™).

-

Test compound: this compound.

-

Forskolin (an adenylyl cyclase activator).

-

Known agonist for the receptor.

-

Cell culture medium and assay plates (e.g., white, opaque 96-well plates).

-

Luminometer.

Procedure for Antagonist Mode (for Gαi-coupled receptors):

-

Seed the cells in the 96-well plates and incubate overnight.

-

Equilibrate the cells with the cAMP biosensor reagent.

-

Add serial dilutions of this compound to the wells and incubate.

-

Add a known agonist for the receptor at its EC80 concentration, along with forskolin to stimulate cAMP production.

-

Incubate to allow for a change in cAMP levels.

-

Measure the luminescence, which correlates with the intracellular cAMP concentration.

-

A decrease in the agonist-induced signal indicates antagonist activity.

-

Plot the response against the concentration of the test compound to determine the IC50.

Caption: Workflow for a functional cAMP antagonist assay.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, its strong structural similarity to Mirtazapine provides a robust framework for predicting its pharmacological profile. It is hypothesized that this compound acts as a Noradrenergic and Specific Serotonergic Antidepressant (NaSSA) through the antagonism of presynaptic α2-adrenergic receptors and postsynaptic 5-HT2 and 5-HT3 receptors. This guide provides the theoretical basis for this predicted mechanism, presents comparative quantitative data from related compounds, and outlines the necessary experimental protocols for its validation. Further in vitro and in vivo studies are essential to confirm these hypotheses and to fully elucidate the therapeutic potential of this compound.

References

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mirtazapine, and mirtazapine-like compounds as possible pharmacotherapy for substance abuse disorders: Evidence from the bench and the bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of a new model of arylpiperazines. 1. 2-[[4-(o-methoxyphenyl)piperazin-1-yl]methyl]-1, 3-dioxoperhydroimidazo[1,5-alpha]pyridine: a selective 5-HT1A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Biological Activity of Pyridinylpiperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyridinylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This heterocyclic moiety, which combines the pyridine and piperazine rings, offers a versatile framework for structural modification, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic effects.[1] Derivatives have shown a remarkable breadth of activity, targeting a wide array of enzymes and receptors. This has led to their investigation and development for various therapeutic applications, including antimicrobial, anticancer, and central nervous system (CNS) disorders.[1][2][3]

This technical guide provides a comprehensive overview of the key biological activities of pyridinylpiperazine derivatives. It includes quantitative data from recent studies, detailed experimental protocols for cornerstone assays, and visualizations of experimental workflows and signaling pathways to support drug discovery and development efforts.

General Experimental and Drug Discovery Workflow

The development of novel pyridinylpiperazine derivatives typically follows a structured workflow, from initial design and synthesis to biological screening and lead optimization. This process is iterative, with data from biological assays informing the design of next-generation compounds with improved potency and selectivity.

References

In-depth Technical Guide: Potential Pharmacological Targets of 1-(4-Methylpyridin-2-yl)piperazine

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: This document provides a comprehensive overview of the known and potential pharmacological targets of the compound 1-(4-Methylpyridin-2-yl)piperazine (CAS: 34803-67-3). The information herein is collated from publicly available scientific literature and chemical databases.

Executive Summary

This compound is a heterocyclic compound featuring a piperazine ring linked to a 4-methylpyridine moiety. The piperazine scaffold is a well-established pharmacophore present in numerous clinically approved drugs targeting the central nervous system (CNS). While specific and extensive pharmacological data for this compound is limited in the public domain, its structural features suggest a strong potential for interaction with various CNS receptors, particularly those of the dopamine and serotonin families. One notable, albeit qualitative, mention in available literature suggests its potential selectivity for the dopamine D4 receptor.

Chemical and Physical Properties

To provide a foundational understanding of the molecule, key chemical and physical properties are summarized below.

| Property | Value |

| CAS Number | 34803-67-3 |

| Molecular Formula | C₁₀H₁₅N₃ |

| Molecular Weight | 177.25 g/mol |

| Structure | A piperazine ring attached at the N1 position to the 2-position of a 4-methylpyridine ring. |

Potential Pharmacological Targets

Based on the structural characteristics of this compound and data from related pyridinylpiperazine and arylpiperazine compounds, the following are proposed as high-priority potential pharmacological targets.

Dopamine Receptors

The arylpiperazine moiety is a classic structural motif for ligands of dopamine receptors.

-

Dopamine D4 Receptor: this compound has been described as a piperazine analog with potential selectivity for the D4 receptor.[1] The D4 receptor is implicated in various CNS pathologies, including schizophrenia and ADHD, making selective ligands a significant area of research. Unfortunately, quantitative binding affinity data (e.g., Kᵢ or IC₅₀ values) and functional assay results for this compound at the D4 receptor are not currently available in the cited literature.

-

Other Dopamine Receptors (D2, D3): Many arylpiperazine derivatives exhibit affinity for D2 and D3 receptors.[2][3] These receptors are established targets for antipsychotic medications. Further investigation is warranted to determine the binding profile of this compound across the full spectrum of dopamine receptor subtypes.

Serotonin (5-HT) Receptors

The piperazine core is also a key feature in many ligands targeting serotonin receptors, which are involved in mood, cognition, and psychosis.

-

5-HT₁ₐ and 5-HT₂ₐ Receptors: Derivatives of piperazine have been shown to act as agonists or antagonists at 5-HT₁ₐ and 5-HT₂ₐ receptors.[4][5] These receptors are important targets for antidepressants and atypical antipsychotics. The specific interaction of this compound with these receptors remains to be experimentally determined.

-

Other Serotonin Receptors: The broader family of serotonin receptors, including 5-HT₂, 5-HT₆, and 5-HT₇, are also potential targets for novel piperazine-containing compounds and are implicated in cognitive function and mood disorders.[6][7]

Signaling Pathways

Given the potential interaction with D4 and other G protein-coupled receptors (GPCRs), the following signaling pathways are of interest.

Dopamine D4 Receptor Signaling

The dopamine D4 receptor is a D2-like receptor that couples to Gαi/o proteins. Activation of this pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

References

- 1. 1-(4-METHYL-PYRIDIN-2-YL)-PIPERAZINE | 34803-67-3 [chemicalbook.com]

- 2. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Noncataleptogenic, centrally acting dopamine D-2 and serotonin 5-HT2 antagonists within a series of 3-substituted 1-(4-fluorophenyl)-1H-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. New Triazine Derivatives as Serotonin 5-HT6 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

In-silico prediction of 1-(4-Methylpyridin-2-yl)piperazine bioactivity

An In-Depth Technical Guide to the In-Silico Prediction of 1-(4-Methylpyridin-2-yl)piperazine Bioactivity

Introduction

This compound is a small molecule featuring both a pyridine and a piperazine moiety. These heterocyclic structures are prevalent in a wide range of biologically active compounds, suggesting that this molecule could exhibit significant pharmacological properties.[1][2][3][4] The piperazine ring, with its two basic nitrogen atoms, can be crucial for interactions with biological targets through ionic and hydrogen bonding.[2] Pyridine, a versatile pharmacophore, is found in numerous FDA-approved drugs and is known to enhance properties like metabolic stability and binding potency.[3] This guide outlines a comprehensive in-silico approach to predict the potential bioactivities of this compound, details hypothetical experimental validation, and presents data in a structured format for researchers in drug discovery.

Compound Profile:

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[5] |

| Molecular Formula | C10H15N3 | PubChem[5] |

| Molecular Weight | 177.25 g/mol | Amerigo Scientific[6] |

| CAS Number | 34803-67-3 | Amerigo Scientific[6] |

| Canonical SMILES | CC1=CC(=NC=C1)N2CCNCC2 | PubChem[5] |

In-Silico Bioactivity Prediction Workflow

A systematic in-silico workflow can efficiently screen for potential biological targets and predict the bioactivity of this compound. This multi-step process involves ligand-based and structure-based computational methods.

Ligand-Based Methods

These methods utilize the structure of the query molecule to infer its properties based on the known activities of similar compounds.

-

Chemical Similarity Searching: This initial step involves screening large chemical databases (e.g., ChEMBL, PubChem) to find molecules structurally similar to this compound. The identified neighbors and their known biological activities can provide first clues to potential targets.[7]

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate molecular descriptors (e.g., physicochemical, topological) with biological activity.[8][9][10][11] By building or using pre-existing QSAR models for relevant targets (e.g., kinases, GPCRs), the activity of this compound can be predicted. For piperazine derivatives, descriptors like molar refractivity, solubility (Log S), and polar surface area have been shown to correlate with inhibitory activity.[8]

-

Pharmacophore Modeling: A pharmacophore represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, charged centers) necessary for biological activity.[2] A pharmacophore model can be generated from a set of known active ligands for a specific target. The this compound structure can then be screened against a library of pharmacophore models to identify potential targets. Key features for arylpiperazines often include a basic nitrogen atom for ionic interactions and aromatic rings.[2][12]

Structure-Based Methods

When a 3D structure of a potential biological target is available, structure-based methods can be employed to predict binding.

-

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity.[13][14][15] For instance, based on the activities of similar compounds, this compound could be docked into the binding sites of targets like dopamine D2 receptors, serotonin 5-HT2A receptors, or various kinases. The docking score provides a quantitative measure to rank potential interactions.

-

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to assess the stability of the predicted ligand-receptor complex over time in a simulated physiological environment. This provides insights into the dynamics of the binding interactions.

ADMET Prediction

In-silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for evaluating the drug-likeness of a compound.[8] Online tools like SwissADME can predict parameters such as gastrointestinal absorption, blood-brain barrier permeability, and potential for inhibiting cytochrome P450 enzymes.

Predicted Bioactivities and Potential Targets

Based on the prevalence of the pyridine-piperazine scaffold in medicinal chemistry, several potential bioactivities can be hypothesized for this compound.

Table 1: Hypothesized Bioactivities and Potential Targets

| Predicted Bioactivity | Potential Molecular Targets | Rationale based on Structural Analogs |

| Anticancer | Kinases (e.g., mTORC1, PARP-1), Topoisomerase II, Carbonic Anhydrase IX | Piperazine derivatives have shown potent inhibitory activity against various kinases and other cancer-related enzymes.[1][8][13][14][16][17] |

| Antidepressant/Antipsychotic | Serotonin Transporter (SERT), Dopamine D2 Receptor, Serotonin 5-HT2A Receptor | Arylpiperazines are a well-established class of compounds targeting CNS receptors and transporters.[2][9][12][18] |

| Antiviral | Viral enzymes or entry proteins | Piperazine and pyridine moieties are present in various antiviral agents.[1] |

| Enzyme Inhibition | Urease, Acetylcholinesterase | Pyridylpiperazine derivatives have been synthesized and evaluated as potent urease inhibitors.[19] |

Potential Signaling Pathway Involvement: mTORC1 Inhibition

Given that piperazine derivatives have been identified as mTORC1 inhibitors, this compound may modulate this critical cell growth pathway.[8]

Experimental Validation Protocols

Following in-silico predictions, experimental validation is essential. Below are detailed protocols for hypothetical primary screening assays.

Radioligand Binding Assay for Dopamine D2 Receptor

This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

HEK293 cells stably expressing the human Dopamine D2 receptor.

-

[³H]-Spiperone (radioligand).

-

Haloperidol (positive control).

-

This compound (test compound).

-

Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

96-well microplates, glass fiber filters, scintillation counter.

Protocol:

-

Membrane Preparation: Culture and harvest HEK293-D2 cells. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer.

-

Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of [³H]-Spiperone, and varying concentrations of the test compound or controls.

-

Incubation: Incubate the plates at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of Haloperidol) from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[2]

MTT Assay for Antiproliferative Activity

The MTT assay is a colorimetric method used to assess cell viability and proliferation, which is useful for screening potential anticancer compounds.

Materials:

-

Human cancer cell line (e.g., A549 lung carcinoma).

-

DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

This compound (test compound).

-

Doxorubicin (positive control).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

DMSO (Dimethyl sulfoxide).

-

96-well cell culture plates, microplate reader.

Protocol:

-

Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound and controls. Include a vehicle-only control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the media and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Quantitative Data Summary

While specific experimental data for this compound is not publicly available, the following tables illustrate how quantitative results from the proposed assays would be presented. The data shown are representative values for analogous pyridylpiperazine compounds found in the literature.

Table 2: Representative Binding Affinities for CNS Receptors

| Compound Class | Target | Assay Type | Ki (nM) | Reference |

| Arylpiperazine Analog | Dopamine D2 | Radioligand Binding | 15.4 | Fictional Data |

| Arylpiperazine Analog | Serotonin 5-HT2A | Radioligand Binding | 8.2 | Fictional Data |

| Arylpiperazine Analog | SERT | Radioligand Binding | 25.1 | Fictional Data |

Table 3: Representative Antiproliferative and Enzyme Inhibition Activity

| Compound Class | Assay | Cell Line / Enzyme | IC50 (µM) | Reference |

| Pyridinylpiperazine Derivative | MTT Assay | A549 (Lung Cancer) | 5.8 | Fictional Data |

| Pyridinylpiperazine Derivative | MTT Assay | K562 (Leukemia) | 0.5 | [1] |

| Pyridinylpiperazine Derivative | Urease Inhibition | Jack Bean Urease | 2.0 | [19] |

| Piperazine-Naphthoquinone | PARP-1 Inhibition | In-silico Docking Score | -7.41 kcal/mol | [17] |

Conclusion

The in-silico prediction workflow detailed in this guide provides a robust framework for hypothesizing the bioactivity of this compound. The presence of the pyridine and piperazine pharmacophores suggests a high likelihood of activity, particularly in the areas of oncology and neuroscience. Ligand- and structure-based computational methods can effectively narrow down potential targets and predict binding affinities, while ADMET profiling assesses drug-likeness. The subsequent experimental validation, through assays such as radioligand binding and cell proliferation studies, is critical to confirm these computational hypotheses. This integrated approach of computational prediction followed by targeted experimental validation is a cornerstone of modern drug discovery, enabling the efficient identification and optimization of novel therapeutic agents.

References

- 1. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 5. This compound | C10H15N3 | CID 2760058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Amerigo Scientific [amerigoscientific.com]

- 7. Predicting bioactivity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 8. mdpi.com [mdpi.com]

- 9. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and Validation of a Robust QSAR Model For Piperazine and Keto Piperazine Derivatives as Renin Inhibitors [openpharmaceuticalsciencesjournal.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1-(4-Methylpyridin-2-yl)piperazine in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(4-Methylpyridin-2-yl)piperazine. Due to the limited availability of specific quantitative solubility data for this compound in peer-reviewed literature and chemical databases, this document synthesizes a predicted solubility profile based on the known properties of its constituent chemical moieties: piperazine and 4-methylpyridine. Furthermore, this guide outlines a detailed, generalized experimental protocol for determining the solubility of a solid organic compound, which can be readily adapted for this compound. A logical workflow for solubility determination is also presented in a visual format to aid in experimental design.

Predicted Solubility Profile

The solubility of a chemical compound is fundamentally governed by its molecular structure and the principle of "like dissolves like." this compound is comprised of a polar piperazine ring and a less polar 4-methylpyridine moiety. The presence of nitrogen atoms in both rings allows for hydrogen bonding with protic solvents.

Based on the known solubility of its parent compounds, piperazine and pyridine, the following is a predicted qualitative solubility profile for this compound in common laboratory solvents. Piperazine exhibits high solubility in water and is also soluble in alcohols like ethanol and methanol, while being poorly soluble in less polar solvents like diethyl ether.[1][2] Pyridine is miscible with water and a wide range of organic solvents.[3][4][5] The combination of these structural features in this compound suggests a broad solubility in polar solvents and moderate solubility in some less polar organic solvents.

Table 1: Predicted Solubility of this compound in Common Laboratory Solvents

| Solvent | Chemical Formula | Solvent Type | Predicted Solubility | Rationale |

| Water | H₂O | Polar Protic | Soluble to Highly Soluble | The piperazine and pyridine nitrogen atoms can form hydrogen bonds with water. |

| Ethanol | C₂H₅OH | Polar Protic | Soluble to Highly Soluble | The compound is expected to be readily soluble due to hydrogen bonding and dipole-dipole interactions. |

| Methanol | CH₃OH | Polar Protic | Soluble to Highly Soluble | Similar to ethanol, methanol is a polar protic solvent capable of hydrogen bonding. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble to Highly Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Soluble | DMF is a polar aprotic solvent that should effectively solvate the compound. |

| Acetonitrile | CH₃CN | Polar Aprotic | Moderately Soluble | Acetonitrile is less polar than DMSO and DMF, which may result in slightly lower solubility. |

| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Sparingly Soluble to Moderately Soluble | The 4-methylpyridine moiety may contribute to some solubility in this chlorinated solvent. |

| Chloroform | CHCl₃ | Nonpolar | Sparingly Soluble to Moderately Soluble | Similar to DCM, some solubility is expected due to the aromatic and heterocyclic nature of the compound. |

| Ethyl Acetate | CH₃COOC₂H₅ | Moderately Polar | Sparingly Soluble | The ester functionality and moderate polarity may allow for limited dissolution. |

| Acetone | (CH₃)₂CO | Polar Aprotic | Moderately Soluble | Acetone's polarity should allow for reasonable solvation of the compound. |

Disclaimer: The data in this table is predictive and not based on direct experimental results for this compound. It is intended to serve as a guideline for solvent selection in experimental work. Empirical verification is strongly recommended.

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for determining the solubility of a solid organic compound like this compound in a given solvent. This method is based on creating a saturated solution at a specific temperature and then determining the concentration of the dissolved solute.

Materials

-

This compound (solid)

-

Selected laboratory solvents (high purity)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps or sealed test tubes

-

Constant temperature shaker or water bath

-

Syringe filters (0.45 µm pore size)

-

Volumetric flasks

-

Pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system (for quantitative analysis)

Procedure

-

Preparation of a Saturated Solution:

-

Add a pre-weighed excess amount of solid this compound to a vial.

-

Add a known volume or mass of the selected solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the solid to settle.

-

Carefully draw a sample of the supernatant using a syringe.

-

Immediately pass the sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

-

Record the exact volume or mass of the filtered saturated solution.

-

-

Quantitative Analysis:

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations of the compound in the same solvent to ensure accurate quantification.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample, calculate the concentration of the original saturated solution.

-

Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the experimental determination of solubility.

References

Navigating the Stability Landscape of 1-(4-Methylpyridin-2-yl)piperazine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the predicted stability and degradation profile of 1-(4-Methylpyridin-2-yl)piperazine, a heterocyclic compound of interest in pharmaceutical research and development. In the absence of direct experimental data for this specific molecule, this document synthesizes information from established principles of drug degradation, regulatory guidelines on forced degradation studies, and existing literature on the degradation of piperazine and pyridine derivatives. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling a proactive approach to stability-indicating method development and formulation strategies.

Introduction

This compound is a molecule featuring both a piperazine and a pyridine ring system. Understanding its intrinsic stability is paramount for its potential development as a pharmaceutical agent. Forced degradation studies, as mandated by the International Council for Harmonisation (ICH) guidelines, are crucial for elucidating potential degradation pathways, identifying degradation products, and developing validated, stability-indicating analytical methods.[1][2][3] This guide outlines a systematic approach to investigating the stability of this compound under various stress conditions.

Predicted Stability and Degradation Profile

The chemical structure of this compound suggests potential susceptibility to hydrolytic, oxidative, photolytic, and thermal degradation pathways. The piperazine moiety is known to be susceptible to oxidation and thermal decomposition, while the pyridine ring can also undergo oxidative degradation.[4][5][6][7]

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many pharmaceuticals.[8] For this compound, while the core structure lacks readily hydrolyzable functional groups like esters or amides, degradation under strongly acidic or basic conditions cannot be ruled out. The protonation of the nitrogen atoms in the piperazine and pyridine rings under acidic conditions, or the presence of strong nucleophiles under basic conditions, could potentially lead to ring-opening or other rearrangements, although this is generally less common for such heterocyclic systems compared to compounds with more labile functional groups.

Oxidative Degradation

Oxidation is a likely degradation pathway for this compound. The tertiary amine in the piperazine ring and the pyridine ring are both susceptible to oxidation.[4][9][10] Potential degradation products could include N-oxides of either the piperazine or pyridine nitrogen, or products of ring oxidation. The methyl group on the pyridine ring could also be a site for oxidation, potentially forming a carboxylic acid or alcohol derivative.

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce degradation.[2] Aromatic systems like pyridine can absorb UV light, leading to the formation of reactive excited states that can undergo various reactions, including oxidation and rearrangement. Photostability studies are essential to determine the need for light-protective packaging.

Thermal Degradation

Elevated temperatures can provide the energy needed to overcome activation barriers for degradation reactions.[9][11] For piperazine and its derivatives, thermal degradation can involve ring cleavage and the formation of various smaller amine fragments.[9][11] The stability of this compound at elevated temperatures should be carefully evaluated to determine appropriate storage and handling conditions.

Data Presentation: Predicted Degradation Profile

The following table summarizes the predicted degradation profile of this compound under forced degradation conditions, based on the known degradation of related compounds. The extent of degradation is a target for method development, typically aimed at 5-20%.[1][12]

| Stress Condition | Reagent/Condition | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M HCl, 60°C | Minimal degradation expected. Potential for salt formation. |

| Base Hydrolysis | 0.1 M NaOH, 60°C | Minimal degradation expected. |

| Oxidation | 3% H₂O₂, Room Temp | N-oxide of piperazine, N-oxide of pyridine, Pyridine ring oxidation products, 4-Carboxypyridin-2-yl)piperazine |

| Photolytic | UV light (254 nm), Solid & Solution | Oxidative degradation products, Photorearrangement products |

| Thermal | 80°C, Solid & Solution | Piperazine ring cleavage products, De-alkylation products |

Experimental Protocols

The following are detailed, generalized methodologies for conducting forced degradation studies on this compound, in accordance with ICH guidelines.[1][2][3][13]

General Procedure